Anti-Influenza A Antiviral Activity
In a head-to-head comparative study of adamantanaminoalcohols, 1-(1-aminoethyl)adamantan-2-ol (designated as aminoalcohol 24) demonstrated an EC50 against influenza A virus that was 6-fold more potent than amantadine and equivalent to rimantadine [1]. The compound also exhibited a 26-fold potency advantage over ribavirin [1].
| Evidence Dimension | Antiviral potency against influenza A virus (H3N2) |
|---|---|
| Target Compound Data | EC50 not explicitly reported; activity described as 6-fold more active than amantadine, equipotent to rimantadine |
| Comparator Or Baseline | Amantadine (1-fold baseline), Rimantadine (equipotent), Ribavirin (26-fold less potent) |
| Quantified Difference | 6-fold more active than amantadine; equipotent to rimantadine; 26-fold more potent than ribavirin |
| Conditions | In vitro antiviral assay against influenza A virus (H3N2 strain) using Madin-Darby canine kidney (MDCK) cells |
Why This Matters
Demonstrates that the hydroxylated analog retains full rimantadine-level antiviral efficacy while outperforming amantadine, making it a critical reference compound for M2 ion channel blocker development and resistance studies.
- [1] Kolocouris, A., et al. Design and synthesis of bioactive adamantanaminoalcohols and adamantanamines. Bioorg. Med. Chem., 2010, 18(15), 5828-5844. View Source
